molecular formula C9H12BrNO B2622650 4-Bromo-3-[(ethylamino)methyl]phenol CAS No. 1281872-64-7

4-Bromo-3-[(ethylamino)methyl]phenol

Cat. No.: B2622650
CAS No.: 1281872-64-7
M. Wt: 230.105
InChI Key: UONXBOPVWZAMKU-UHFFFAOYSA-N
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Description

4-Bromo-3-[(ethylamino)methyl]phenol is a chemical compound with the molecular formula C9H12BrNO It is characterized by the presence of a bromine atom, an ethylamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[(ethylamino)methyl]phenol typically involves the bromination of 3-[(ethylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[(ethylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromine atom may result in the formation of various substituted phenols .

Scientific Research Applications

4-Bromo-3-[(ethylamino)methyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-[(ethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity. The ethylamino group can interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(ethylamino)methyl]phenol
  • 4-Bromo-3-methylphenol

Uniqueness

4-Bromo-3-[(ethylamino)methyl]phenol is unique due to the specific positioning of the bromine atom and the ethylamino group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-bromo-3-(ethylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(12)3-4-9(7)10/h3-5,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXBOPVWZAMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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